molecular formula C15H15N3 B14441450 N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 76841-39-9

N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B14441450
CAS No.: 76841-39-9
M. Wt: 237.30 g/mol
InChI Key: FGWXVKMUWIGBTH-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound that features a biphenyl group attached to an imidazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of a biphenyl derivative with an imidazoline precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acids .

Scientific Research Applications

N-([1,1’-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group allows for strong hydrophobic interactions, while the imidazoline ring can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.

    Imidazoline: A heterocyclic compound with a five-membered ring containing two nitrogen atoms.

Uniqueness

N-([1,1’-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the combination of the biphenyl and imidazoline structures, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it valuable in research and industrial applications .

Properties

CAS No.

76841-39-9

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

N-(3-phenylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C15H15N3/c1-2-5-12(6-3-1)13-7-4-8-14(11-13)18-15-16-9-10-17-15/h1-8,11H,9-10H2,(H2,16,17,18)

InChI Key

FGWXVKMUWIGBTH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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